N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring attached to a piperazine ring, which is further attached to a phenyl ring via a sulfonyl group. The compound also contains two methoxy groups attached to the pyrimidine ring.Scientific Research Applications
- The synthesized derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These compounds could potentially serve as leads for developing novel antimicrobial agents.
- In the context of cancer research, compounds d6 and d7 derived from N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings highlight their potential as candidates for further investigation in cancer therapy.
- While not directly studied for antiviral activity, similar compounds containing five-membered heteroaryl amines have exhibited notable antiviral effects against Newcastle disease virus . Further modifications of these amines could lead to promising antiviral therapeutics.
- Rational design of N-aryl-N’-pyrimidin-4-yl ureas, structurally related to our compound, has led to potent and selective inhibitors of fibroblast growth factor receptor tyrosine kinases (FGFRs) . These inhibitors hold promise for targeting FGFR-related diseases.
- A derivative of our compound, 12b·HCl, demonstrated oral bioavailability and high systemic exposure. It was identified as a highly potent, selective, and orally bioavailable ALK5 inhibitor . ALK5 inhibitors are relevant in the context of fibrosis and other diseases.
- Although not directly related to our compound, imatinib—an important therapeutic agent for leukemia—has been structurally characterized. It specifically inhibits tyrosine kinases and is used in cancer treatment .
Antimicrobial Activity
Anticancer Potential
Antiviral Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
ALK5 Inhibition
Structural Characterization of Imatinib Analog
Future Directions
The development of new and effective anti-TB drugs is an urgent need . Compounds similar to “N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide” have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting that they could be potential candidates for further development .
Mechanism of Action
Target of Action
The primary target of N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis, making them important targets for anticancer therapies .
Mode of Action
This compound has been optimized to afford potent and selective inhibitors of the FGFR tyrosine kinases 1, 2, and 3 . It interacts with these targets by binding to the ATP-binding pocket of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the FGFRs . This results in the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, migration, and differentiation . Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The optimization of the compound was aimed at improving its potency and selectivity, which could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . In preclinical models, this compound showed significant antitumor activity in bladder cancer xenografts models overexpressing wild-type FGFR3 .
properties
IUPAC Name |
N-[4-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-13(24)19-14-4-6-15(7-5-14)29(25,26)23-10-8-22(9-11-23)16-12-17(27-2)21-18(20-16)28-3/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPVMXZGFKQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide |
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